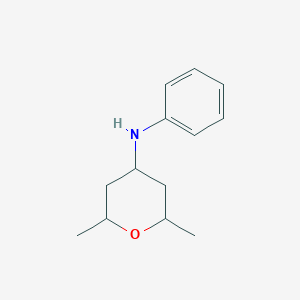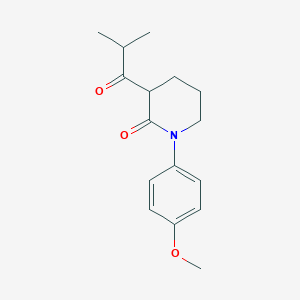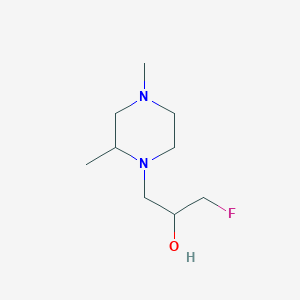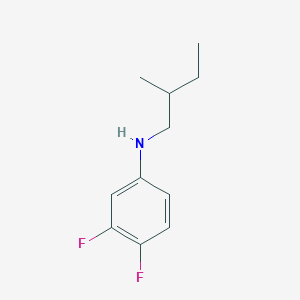amine](/img/structure/B13259930.png)
[(3-Bromo-4-fluorophenyl)methyl](2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-fluorophenyl)methylamine is an organic compound with the molecular formula C10H13BrFNO This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring, which is attached to a methyl group The methyl group is further connected to a 2-methoxyethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination at the 3-position and fluorination at the 4-position using appropriate reagents such as bromine and fluorine sources.
Methylation: The brominated and fluorinated phenyl ring is then subjected to methylation to introduce the methyl group.
Industrial Production Methods
Industrial production of (3-Bromo-4-fluorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-fluorophenyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic and electrophilic substitutions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
(3-Bromo-4-fluorophenyl)methylamine can be compared with other similar compounds, such as:
(3-Bromo-4-chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of fluorine.
(3-Bromo-4-methylphenyl)methylamine: Similar structure but with a methyl group instead of fluorine.
(3-Bromo-4-nitrophenyl)methylamine: Similar structure but with a nitro group instead of fluorine.
The uniqueness of (3-Bromo-4-fluorophenyl)methylamine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H13BrFNO |
|---|---|
Molecular Weight |
262.12 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C10H13BrFNO/c1-14-5-4-13-7-8-2-3-10(12)9(11)6-8/h2-3,6,13H,4-5,7H2,1H3 |
InChI Key |
WUYWUNXWLVTVOP-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


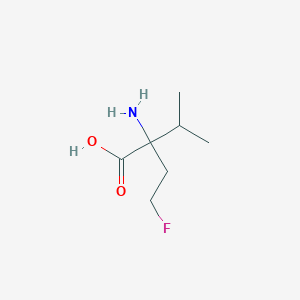
![Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate](/img/structure/B13259852.png)
![(Cyclopropylmethyl)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13259858.png)
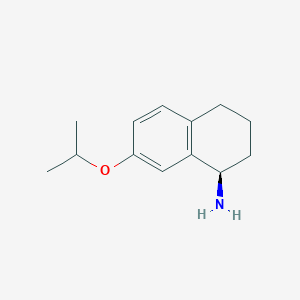
![1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13259867.png)

